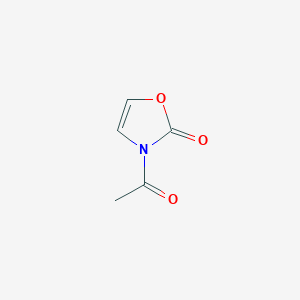

3-Acetyloxazol-2(3H)-one

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

3-acetyl-1,3-oxazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NO3/c1-4(7)6-2-3-9-5(6)8/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIGLDWMUCWLDBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1C=COC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00349204 | |

| Record name | 3-Acetyloxazol-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00349204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60759-49-1 | |

| Record name | 3-Acetyloxazol-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00349204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 3-Acetyloxazol-2(3H)-one

Abstract

This guide provides a comprehensive overview of the synthesis of 3-acetyloxazol-2(3H)-one, a valuable reagent in organic chemistry. The document delves into the core principles of its synthesis, focusing on the widely employed N-acylation of 2-oxazolidinone. It presents a detailed, field-proven experimental protocol, discusses the underlying reaction mechanism, and offers insights into process optimization and characterization. This whitepaper is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically grounded resource for the preparation of this key synthetic intermediate.

Introduction: The Significance of 3-Acetyloxazol-2(3H)-one

1,3-oxazolidin-2-ones are a class of heterocyclic compounds of significant value in synthetic chemistry.[1] When an acyl group is attached to the nitrogen atom, as in 3-acetyloxazol-2(3H)-one (also known as N-acetyl-2-oxazolidinone), these molecules become powerful tools in organic synthesis. While the parent 3-acetyloxazol-2(3H)-one is achiral, its derivatives, particularly those with stereocenters at the C4 or C5 positions, are renowned as "Evans' chiral auxiliaries." These auxiliaries are instrumental in asymmetric synthesis, enabling the highly selective formation of carbon-carbon bonds in reactions like aldol additions, alkylations, and acylations.[2][3]

The acetyl group in 3-acetyloxazol-2(3H)-one serves as a simple yet effective protecting group and an acylating agent. The stability of the oxazolidinone ring, combined with the reactivity of the N-acyl bond, makes it a versatile intermediate in the synthesis of more complex molecules, including pharmaceuticals and natural products.[4][5] This guide will focus on a robust and reproducible method for its preparation.

Synthetic Strategy: N-Acylation of 2-Oxazolidinone

The most direct and common route to 3-acetyloxazol-2(3H)-one is the N-acylation of the parent heterocycle, 2-oxazolidinone. This transformation involves the reaction of the nitrogen atom of the oxazolidinone ring with an acetylating agent.

Several methods exist for this acylation, ranging from the use of highly reactive reagents like strong bases (e.g., n-butyllithium) followed by an acyl chloride, to milder, more operationally simple catalytic methods.[3][4] A widely adopted and reliable laboratory-scale procedure involves the use of acetic anhydride as the acetylating agent, often with a catalytic amount of a weak base or Lewis acid.[1] This approach balances efficiency, cost-effectiveness, and safety, avoiding the need for pyrophoric reagents or cryogenic temperatures.

The protocol detailed below utilizes acetic anhydride in the presence of a catalytic quantity of a base like pyridine or triethylamine, which facilitates the reaction by activating the anhydride and neutralizing the acetic acid byproduct.

Detailed Experimental Protocol

This protocol describes the synthesis of 3-acetyloxazol-2(3H)-one from 2-oxazolidinone and acetic anhydride.

3.1. Reagents and Materials

| Reagent/Material | Grade | Supplier | Notes |

| 2-Oxazolidinone | ≥98% | Standard chemical supplier | Must be dry. |

| Acetic Anhydride | Reagent Grade, ≥98% | Standard chemical supplier | Freshly opened or distilled. |

| Pyridine | Anhydrous, 99.8% | Standard chemical supplier | Store over molecular sieves. |

| Toluene | Anhydrous, 99.8% | Standard chemical supplier | |

| Ethyl Acetate | ACS Grade | Standard chemical supplier | For extraction & chromatography. |

| Hexanes | ACS Grade | Standard chemical supplier | For chromatography. |

| Saturated NaHCO₃ (aq) | - | Prepared in-house | |

| Brine (Saturated NaCl) | - | Prepared in-house | |

| Anhydrous MgSO₄ or Na₂SO₄ | - | Standard chemical supplier | For drying. |

3.2. Equipment

-

Round-bottom flask (e.g., 250 mL)

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Glassware for chromatography

3.3. Step-by-Step Procedure

-

Reaction Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-oxazolidinone (e.g., 10.0 g, 115 mmol).

-

Solvent and Reagent Addition: Add anhydrous toluene (100 mL) to the flask to dissolve the starting material. Follow this with the addition of acetic anhydride (13.0 mL, 138 mmol, 1.2 eq.).

-

Catalyst Addition: Add anhydrous pyridine (0.5 mL, ~5 mol%) to the reaction mixture.

-

Reaction: Attach a reflux condenser and heat the mixture to reflux (approximately 110-115 °C) using a heating mantle or oil bath. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase 1:1 Ethyl Acetate/Hexanes). The reaction is typically complete within 2-4 hours.

-

Work-up - Quenching: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the mixture into a separatory funnel containing 100 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution to quench the excess acetic anhydride and neutralize the acetic acid byproduct.

-

Work-up - Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers.

-

Work-up - Washing: Wash the combined organic layers with brine (1 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product, typically an oil or a low-melting solid, can be purified by flash column chromatography on silica gel using an ethyl acetate/hexanes gradient to yield the pure 3-acetyloxazol-2(3H)-one as a white solid.

Mechanism of Reaction

The N-acylation of 2-oxazolidinone with acetic anhydride, catalyzed by pyridine, proceeds through a nucleophilic acyl substitution mechanism.

-

Activation of Acetic Anhydride: The lone pair of electrons on the nitrogen of pyridine attacks one of the carbonyl carbons of acetic anhydride. This forms a highly reactive N-acetylpyridinium intermediate and an acetate anion. This intermediate is a much more potent acetylating agent than acetic anhydride itself.

-

Nucleophilic Attack: The nitrogen atom of 2-oxazolidinone acts as a nucleophile, attacking the carbonyl carbon of the activated N-acetylpyridinium intermediate.

-

Proton Transfer and Product Formation: The resulting tetrahedral intermediate collapses, eliminating pyridine (which is regenerated as the catalyst) and forming the protonated product. The acetate anion formed in the first step then deprotonates the nitrogen, yielding the final product, 3-acetyloxazol-2(3H)-one, and acetic acid.

Diagram of the Reaction Mechanism

Sources

- 1. X-ray Structures of 3-Acetyloxazolidin-2-one, 3-Acetyloxazolin-2-one and Oxazolin-2(3H)-one [mdpi.com]

- 2. scribd.com [scribd.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. N-Acylation of Oxazolidinones - ChemistryViews [chemistryviews.org]

- 5. Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone - PMC [pmc.ncbi.nlm.nih.gov]

A Spectroscopic Guide to 3-Acetyloxazol-2(3H)-one: Unveiling Molecular Structure through NMR and IR Analysis

For Immediate Release

An in-depth technical guide for researchers, scientists, and drug development professionals on the spectroscopic characterization of 3-acetyloxazol-2(3H)-one. This whitepaper provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data for this compound, offering insights into its molecular structure and chemical environment.

Introduction

3-Acetyloxazol-2(3H)-one, a derivative of the versatile oxazolidinone heterocyclic system, is a compound of significant interest in synthetic organic chemistry and drug discovery. The oxazolidinone core is a key pharmacophore in several clinically important antibiotics[1][2]. The N-acetyl group introduces specific electronic and steric features that influence the reactivity and potential biological activity of the molecule. Accurate and detailed spectroscopic characterization is paramount for confirming the identity, purity, and structural integrity of 3-acetyloxazol-2(3H)-one in various research and development applications. This guide provides a detailed examination of its ¹H NMR, ¹³C NMR, and IR spectroscopic data, underpinned by established analytical protocols.

Spectroscopic Data Analysis

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy provides valuable information about the electronic environment of hydrogen atoms within a molecule. For 3-acetyloxazol-2(3H)-one, the key expected signals correspond to the protons of the oxazolidinone ring and the acetyl group.

Table 1: Predicted ¹H NMR Chemical Shifts for 3-Acetyloxazol-2(3H)-one

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| -CH₃ (Acetyl) | ~2.5 | Singlet |

| -CH₂-N- | ~4.0 | Triplet |

| -CH₂-O- | ~4.5 | Triplet |

Note: Predicted values are based on the analysis of related structures and general principles of NMR spectroscopy. Actual experimental values may vary slightly depending on the solvent and instrument used.

The methyl protons of the acetyl group are expected to appear as a sharp singlet at approximately 2.5 ppm. The two methylene groups of the oxazolidinone ring are diastereotopic and are anticipated to resonate as two distinct triplets. The methylene group attached to the nitrogen atom is expected to be found at around 4.0 ppm, while the methylene group attached to the oxygen atom, being more deshielded, should appear further downfield at approximately 4.5 ppm.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for 3-Acetyloxazol-2(3H)-one

| Carbon Atom | Predicted Chemical Shift (ppm) |

| -C H₃ (Acetyl) | ~24 |

| -C H₂-N- | ~42 |

| -C H₂-O- | ~62 |

| C =O (Amide) | ~157 |

| C =O (Acetyl) | ~170 |

Note: Predicted values are based on the analysis of related structures and general principles of NMR spectroscopy. Actual experimental values may vary slightly depending on the solvent and instrument used.

The spectrum is expected to show five distinct signals. The methyl carbon of the acetyl group will be the most upfield signal, around 24 ppm. The methylene carbons of the oxazolidinone ring will appear at approximately 42 ppm (-CH₂-N-) and 62 ppm (-CH₂-O-). The two carbonyl carbons will be observed in the downfield region, with the amide carbonyl of the oxazolidinone ring resonating at about 157 ppm and the acetyl carbonyl at a slightly more downfield position of around 170 ppm.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of 3-acetyloxazol-2(3H)-one is dominated by the characteristic absorption bands of its two carbonyl groups.

Table 3: Key IR Absorption Bands for 3-Acetyloxazol-2(3H)-one

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| C=O (Amide) | Stretch | ~1780 | Strong |

| C=O (Acetyl) | Stretch | ~1700 | Strong |

| C-N | Stretch | ~1250 | Medium |

| C-O | Stretch | ~1100 | Medium |

The most prominent features in the IR spectrum will be two strong absorption bands in the carbonyl region. The amide carbonyl group within the oxazolidinone ring is expected to absorb at a higher wavenumber, typically around 1780 cm⁻¹, due to ring strain. The acetyl carbonyl stretch is anticipated to appear at a lower frequency, around 1700 cm⁻¹. The spectrum will also feature C-N and C-O stretching vibrations in the fingerprint region.

Experimental Protocols

The acquisition of high-quality spectroscopic data is crucial for accurate structural elucidation. The following are generalized protocols for obtaining NMR and IR spectra of 3-acetyloxazol-2(3H)-one.

NMR Spectroscopy

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of 3-acetyloxazol-2(3H)-one in about 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical and can influence chemical shifts.

-

Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

-

¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Key parameters to optimize include the number of scans, relaxation delay, and spectral width.

-

¹³C NMR Acquisition: Obtain the carbon spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon environment. A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Causality Behind Experimental Choices: The choice of a high-field spectrometer enhances signal dispersion, which is crucial for resolving closely spaced peaks. Deuterated solvents are used to avoid large solvent signals that would otherwise obscure the analyte's signals. Proton decoupling in ¹³C NMR simplifies the spectrum and improves the signal-to-noise ratio.

IR Spectroscopy

Methodology:

-

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is often preferred for its simplicity and minimal sample preparation. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin, transparent disk.

-

Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and automatically subtracted from the sample spectrum.

-

Data Processing: The resulting spectrum is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).

Causality Behind Experimental Choices: FTIR spectroscopy is preferred over dispersive IR for its higher speed, sensitivity, and signal-to-noise ratio. The ATR technique is often chosen for solids as it avoids the need for extensive sample preparation and potential issues with moisture that can affect KBr pellets.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like 3-acetyloxazol-2(3H)-one.

Caption: Workflow for Spectroscopic Analysis.

Conclusion

The spectroscopic data presented in this guide provide a detailed fingerprint of 3-acetyloxazol-2(3H)-one. The combination of ¹H NMR, ¹³C NMR, and IR spectroscopy allows for unambiguous identification and structural confirmation of this important heterocyclic compound. The provided experimental protocols offer a framework for obtaining reliable and high-quality data, which is essential for any research or development endeavor involving this molecule. The insights gained from this spectroscopic analysis are fundamental for understanding the chemical properties and potential applications of 3-acetyloxazol-2(3H)-one in various scientific fields.

References

-

G. A. Showell, et al. (2022). X-ray Structures of 3-Acetyloxazolidin-2-one, 3-Acetyloxazolin-2-one and Oxazolin-2(3H)-one. Molbank, 2022(3), M1445. Retrieved from [Link]

-

Di Mambro, N., et al. (2021). Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects. Molecules, 26(14), 4293. Retrieved from [Link]

- Kuş, C., et al. (2014). Synthesis of 6-[1-acetyl-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-3-yl]-2(3H)-benzoxazolone. Journal of Heterocyclic Chemistry, 51(5), 1464-1468.

- Delgado, G. E., et al. (2020). N-acetyl-5-isopropyl-2-tioxoimidazolidin-4-one: Synthesis, spectroscopic characterization, crystal structure, DFT calculations, Hirshfeld surface analysis and energy framework study. Journal of Molecular Structure, 1222, 128888.

-

Organic Chemistry Portal. (n.d.). Synthesis of Benzoxazolones. Retrieved from [Link]

-

De Souza, M. V. N., et al. (2023). Oxazolidinones as versatile scaffolds in medicinal chemistry. RSC Medicinal Chemistry, 14(3), 392-413. Retrieved from [Link]

-

Gökhan-Kelekçi, N., et al. (2009). Synthesis and characterization of some new 2(3H)-benzoxazolones with analgesic and antiinflammatory activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 24(1), 29-37. Retrieved from [Link]

- Belskaya, N. P., et al. (2025). One-pot three-component synthesis of azaspirononatriene derivatives. Scientific Reports, 15(1), 12345.

- da Silva, P. B., et al. (2008). Synthesis of Novel 3-Acetyl-2-Aryl-5-(3-Aryl-1-Phenyl-Pyrazol-4-yl)-2,3-Dihydro-1,3,4-Oxadiazoles. Letters in Drug Design & Discovery, 5(4), 259-264.

-

Wikipedia. (n.d.). Oxazolidinone. Retrieved from [Link]

-

PubChem. (n.d.). 2(3H)-Benzoxazolone. Retrieved from [Link]

- Yang, Y., et al. (2022). Identification and characterization of benzo[d]oxazol-2(3H)-one derivatives as the first potent and selective small-molecule inhibitors of chromodomain protein CDYL. Acta Pharmaceutica Sinica B, 12(8), 3343-3356.

-

Pharmaffiliates. (n.d.). Benzo[d]oxazol-2(3H)-one. Retrieved from [Link]

-

Al-Warhi, T., et al. (2022). Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. Molecules, 27(11), 3501. Retrieved from [Link]

-

Al-Abdullah, E. S., et al. (2018). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-Dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-4-yl)thiazoles. Molecules, 23(10), 2465. Retrieved from [Link]

-

PubChem. (n.d.). 3H-Pyrazol-3-one, 2,4-dihydro-5-methyl-4-((4-methyl-3-nitrophenyl)azo)-2-phenyl-. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Physical Properties and Stability of 3-Acetyloxazol-2(3H)-one

Introduction

3-Acetyloxazol-2(3H)-one (CAS No. 60759-49-1) is a key heterocyclic compound utilized as a versatile reagent in organic synthesis.[1] Its unique structure, featuring an activated N-acetyl group on an oxazolone ring, makes it a valuable building block for constructing more complex molecules, particularly in the development of pharmaceutical intermediates.[1] Understanding the fundamental physical properties and stability profile of this reagent is paramount for researchers in drug development and chemical synthesis to ensure its effective use, proper storage, and the integrity of experimental outcomes. This guide provides a comprehensive overview of its physicochemical characteristics, stability considerations, and validated protocols for its handling and analysis.

Part 1: Physicochemical Properties

The physical properties of a compound dictate its behavior in various laboratory settings, influencing everything from solvent selection to reaction setup and purification methods. 3-Acetyloxazol-2(3H)-one is a low-melting solid, a characteristic that requires consideration during storage and handling, especially in warmer climates.

Core Physical Data Summary

A consolidation of the key physical and chemical identifiers for 3-Acetyloxazol-2(3H)-one is presented below. These values are foundational for both theoretical modeling and practical laboratory applications.

| Property | Value | Source |

| CAS Number | 60759-49-1 | [1][2] |

| Molecular Formula | C₅H₅NO₃ | [1][2] |

| Molecular Weight | 127.1 g/mol | [1] |

| Melting Point | 36-38 °C | [1] |

| Boiling Point | 100-104 °C @ 16 Torr | [1] |

| Density (Predicted) | 1.383 ± 0.06 g/cm³ | [1] |

| pKa (Predicted) | -3.04 ± 0.20 | [1] |

Structural Representation

The chemical structure provides insight into the molecule's reactivity and physical characteristics. The planar oxazolone ring and the exocyclic acetyl group are key features.

Caption: Chemical structure of 3-Acetyloxazol-2(3H)-one.

Part 2: Chemical Stability and Handling

Safety Data Sheets (SDS) indicate that 3-Acetyloxazol-2(3H)-one is chemically stable under standard ambient conditions and recommended storage protocols.[2][3] However, its structural features suggest potential reactivity under specific conditions that researchers must be aware of.

General Stability

The compound is stable at room temperature when protected from moisture and incompatible materials.[3][4] The primary stability concern stems from the N-acetyl group, which functions as an activated amide. This group is susceptible to hydrolysis, particularly under strong acidic or basic conditions.

Theoretical Hydrolytic Decomposition Pathway

The most probable decomposition route in the presence of water, especially catalyzed by acid or base, is the hydrolysis of the N-acetyl bond. This reaction would cleave the acetyl group, yielding oxazolin-2(3H)-one and acetic acid. This is a critical consideration for designing reaction conditions and for long-term storage if moisture ingress is possible.

Caption: Plausible hydrolytic degradation pathway.

Recommended Storage and Handling Protocol

Adherence to a strict storage and handling protocol is essential to maintain the compound's integrity and ensure user safety. 3-Acetyloxazol-2(3H)-one is known to cause skin and serious eye irritation and may cause respiratory irritation.[3]

-

Storage:

-

Handling:

-

Work in a well-ventilated fume hood to avoid inhalation of any dust or vapors.[3]

-

Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[3]

-

Avoid direct contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.[3]

-

Wash hands thoroughly after handling the substance.[3]

-

Part 3: Experimental Protocols for Characterization

To ensure the quality and stability of 3-Acetyloxazol-2(3H)-one for sensitive applications, a robust analytical methodology is required. A High-Performance Liquid Chromatography (HPLC) method is ideal for assessing purity and monitoring stability over time or under stress conditions.

Protocol: HPLC-Based Stability Assessment

This protocol outlines a workflow to evaluate the stability of 3-Acetyloxazol-2(3H)-one under forced degradation conditions (e.g., acidic hydrolysis).

Objective: To quantify the degradation of 3-Acetyloxazol-2(3H)-one and identify the formation of primary degradants over time.

Materials:

-

3-Acetyloxazol-2(3H)-one

-

HPLC-grade Acetonitrile (ACN)

-

HPLC-grade water

-

Trifluoroacetic Acid (TFA)

-

1M Hydrochloric Acid (HCl)

-

1M Sodium Hydroxide (NaOH)

-

C18 Reverse-Phase HPLC Column (e.g., 4.6 x 150 mm, 5 µm)

-

HPLC system with UV detector

Methodology:

-

Stock Solution Preparation:

-

Accurately weigh and dissolve 10 mg of 3-Acetyloxazol-2(3H)-one in 10 mL of ACN to prepare a 1 mg/mL stock solution.

-

-

Forced Degradation Sample Preparation:

-

Acidic Stress: Mix 1 mL of the stock solution with 1 mL of 1M HCl.

-

Basic Stress: Mix 1 mL of the stock solution with 1 mL of 1M NaOH.

-

Control (t=0): Mix 1 mL of the stock solution with 1 mL of a 50:50 ACN/water mixture. Immediately inject into the HPLC.

-

Incubate the stress samples at a controlled temperature (e.g., 50 °C).

-

-

HPLC Analysis:

-

Mobile Phase A: 0.1% TFA in Water

-

Mobile Phase B: 0.1% TFA in ACN

-

Gradient: 5% B to 95% B over 15 minutes.

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: 220 nm (or optimal wavelength determined by UV scan).

-

Injection Volume: 10 µL

-

Analyze the control and stressed samples at specified time points (e.g., 1, 4, 8, 24 hours).

-

-

Data Analysis:

-

Calculate the percentage of the remaining parent compound in the stressed samples relative to the control at t=0.

-

Monitor the increase in peak area of any new peaks (degradants) that appear.

-

Causality and Rationale:

-

Why a C18 column? The moderate polarity of 3-Acetyloxazol-2(3H)-one makes it well-suited for retention and separation on a standard C18 reverse-phase column.

-

Why 0.1% TFA? TFA acts as an ion-pairing agent, sharpening peak shape for nitrogen-containing heterocycles and providing an acidic pH to ensure consistent ionization states.

-

Why forced degradation? This process accelerates decomposition, allowing for the rapid identification of potential degradation pathways and the development of a stability-indicating method, which is crucial in drug development.

Workflow for Stability Assessment

The following diagram illustrates the logical flow of the stability testing protocol.

Caption: Experimental workflow for HPLC stability study.

Conclusion

3-Acetyloxazol-2(3H)-one is a valuable synthetic reagent with well-defined physical properties. While it is stable under standard conditions, its susceptibility to hydrolysis is a key chemical characteristic that must be managed through careful control of storage conditions and reaction parameters. The protocols and data presented in this guide offer a robust framework for scientists and researchers to handle, store, and analyze this compound effectively, ensuring the reliability and success of their scientific endeavors.

References

- Sigma-Aldrich. (2025). Safety Data Sheet for 3-Acetyloxazol-2(3H)-one. (A representative SDS, specific lot details may vary). Retrieved from a general search of the supplier's safety documents.

- Sigma-Aldrich. (2025). Safety Data Sheet. (A representative SDS, specific lot details may vary). Retrieved from a general search of the supplier's safety documents.

Sources

An In-depth Technical Guide to N-acyl Oxazolidinones as Chiral Auxiliaries

Abstract

Since their pioneering introduction by David A. Evans in the early 1980s, N-acyl oxazolidinones have emerged as one of the most dependable and potent tools in the field of asymmetric synthesis.[1][2] These chiral auxiliaries, which are temporarily attached to a prochiral substrate, provide outstanding stereocontrol in a multitude of carbon-carbon bond-forming reactions, most notably enolate alkylations and aldol additions.[1][2] Their extensive use in both academic research and industrial applications, particularly in the initial stages of drug development and the total synthesis of complex natural products, attests to their reliability, predictability, and versatility.[1][3] This guide offers a detailed exploration of the foundational principles, mechanistic underpinnings, and practical applications of Evans auxiliaries, supplemented with quantitative data, comprehensive experimental protocols, and illustrative diagrams to clarify core concepts.

Introduction: The Imperative for Asymmetric Synthesis

Many biological molecules and pharmaceutical agents exist as one of two enantiomers, and these stereoisomers often exhibit markedly different physiological activities.[2] Consequently, the ability to selectively synthesize a single enantiomer is of paramount importance in modern organic chemistry and drug discovery. Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct the stereochemical course of a subsequent reaction.[2] Among the various classes of chiral auxiliaries, N-acyl oxazolidinones, often referred to as Evans auxiliaries, have secured a prominent position due to their exceptional efficacy and broad applicability.[1][3]

These auxiliaries are typically synthesized from readily available and relatively inexpensive chiral amino acids, such as L-valine and L-phenylalanine, which makes both enantiomeric forms of the auxiliary accessible.[1] A typical synthetic sequence involving a chiral auxiliary consists of three key stages: covalent attachment of the auxiliary to the substrate, a diastereoselective transformation of the resulting adduct, and finally, cleavage of the auxiliary to yield the enantiomerically enriched product.[2]

Synthesis and Acylation of Oxazolidinone Auxiliaries

The parent oxazolidinones are commonly prepared from the corresponding β-amino alcohols, which are often derived from the reduction of natural amino acids.[4] The cyclization to form the oxazolidinone ring can be achieved using reagents like phosgene or its equivalents, such as diethyl carbonate.[5]

Once the oxazolidinone is obtained, it is acylated to form the N-acyl imide, which is the active substrate for subsequent stereoselective reactions. This acylation can be accomplished through several methods. A classic and widely used protocol involves the deprotonation of the oxazolidinone with a strong base like n-butyllithium (n-BuLi) at low temperatures, followed by quenching with an acyl chloride.[2][6] Milder, operationally simpler methods have also been developed to circumvent the need for pyrophoric reagents and cryogenic conditions.[6] For instance, the use of an acyl transfer catalyst such as 4-(dimethylamino)pyridine (DMAP) allows the acylation to proceed under milder conditions.[7]

The Cornerstone of Stereocontrol: Mechanistic Insights

The remarkable stereoselectivity achieved with Evans auxiliaries is a direct consequence of a combination of steric and electronic factors that govern the conformation of the key enolate intermediate.

Diastereoselective Enolate Formation

Upon treatment with a suitable base, the N-acyl oxazolidinone is deprotonated at the α-carbon to generate an enolate. The formation of a (Z)-enolate is strongly favored.[4] This stereochemistry arises from a transition state that minimizes steric interactions. The metal counterion of the base (e.g., lithium, sodium, or boron) chelates with both the enolate oxygen and the carbonyl oxygen of the oxazolidinone ring. This chelation creates a rigid, planar five-membered ring structure that locks the conformation of the enolate.[8][9]

Face-Selective Electrophilic Attack

The substituent at the C4 position of the oxazolidinone ring (e.g., isopropyl from valine or benzyl from phenylalanine) plays a crucial role in directing the approach of the incoming electrophile. This bulky group effectively shields one face of the enolate, forcing the electrophile to attack from the less sterically hindered opposite face.[2][8] This facial bias is the primary determinant of the high diastereoselectivity observed in these reactions.

Diagram 1: Mechanism of Stereocontrol in Alkylation

Caption: General workflow for asymmetric alkylation using an Evans chiral auxiliary.

Key Asymmetric Transformations

N-acyl oxazolidinones are versatile auxiliaries that can be employed in a wide array of stereoselective reactions.[3]

Asymmetric Alkylation

The alkylation of enolates derived from N-acyl oxazolidinones is a robust method for the synthesis of α-substituted carboxylic acid derivatives with high enantiomeric purity.[8][10] The reaction typically proceeds with excellent diastereoselectivity for a broad range of electrophiles.

| Electrophile (E+) | Auxiliary Substituent (R) | Diastereomeric Ratio (d.r.) | Reference |

| CH₃I | i-Pr | 91 : 9 | [4] |

| PhCH₂Br | i-Pr | 99 : 1 | [4] |

| CH₃I | Ph | 7 : 93 | [4] |

| PhCH₂Br | Ph | 2 : 98 | [4] |

Table 1: Representative Diastereoselectivities in Asymmetric Alkylation Reactions. [4]

Asymmetric Aldol Reactions

The Evans aldol reaction is a powerful method for the stereocontrolled synthesis of β-hydroxy carbonyl compounds, establishing two contiguous stereocenters simultaneously.[2][11] The use of boron enolates, generated with reagents like dibutylboron triflate (Bu₂BOTf) and a hindered amine base, is particularly effective in achieving high levels of "syn" diastereoselectivity.[11][12] The stereochemical outcome is rationalized by the Zimmerman-Traxler transition state model, which involves a chair-like six-membered ring transition state.[12][13]

Diagram 2: Zimmerman-Traxler Model for the Evans "Syn" Aldol Reaction

Sources

- 1. benchchem.com [benchchem.com]

- 2. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 3. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. uwindsor.ca [uwindsor.ca]

- 5. Easy Access to Evans’ Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. chemistry.williams.edu [chemistry.williams.edu]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. public.websites.umich.edu [public.websites.umich.edu]

- 10. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. Evans Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. m.youtube.com [m.youtube.com]

An In-Depth Technical Guide to the Chemical Properties and Reactivity of 3-Acetyloxazol-2(3H)-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Acetyloxazol-2(3H)-one is a heterocyclic compound of interest in organic synthesis, belonging to the broader class of N-acyloxazolidinones. These scaffolds are renowned for their utility as chiral auxiliaries and their versatile reactivity. This technical guide provides a comprehensive overview of the chemical properties and reactivity of 3-Acetyloxazol-2(3H)-one, with a focus on its synthesis, structural characteristics, and applications in modern organic chemistry. While specific experimental data for this unsaturated derivative is limited in publicly accessible literature, this guide extrapolates from the well-established chemistry of its saturated and substituted analogs to provide a robust predictive framework for its behavior and utility.

Introduction: The N-Acyloxazolone Scaffold

The oxazolidinone ring system is a cornerstone in synthetic organic chemistry, most notably for its role in asymmetric synthesis as a chiral auxiliary. The attachment of an acyl group to the nitrogen atom, as seen in 3-Acetyloxazol-2(3H)-one, activates the carbonyl group for a variety of nucleophilic attacks and imparts unique stereoelectronic properties. These N-acyloxazolidinones are pivotal intermediates in the synthesis of complex molecules, including pharmaceuticals and natural products.[1][2] The unsaturated backbone of 3-Acetyloxazol-2(3H)-one, in comparison to its more commonly used saturated counterparts (N-acyloxazolidinones), suggests a unique reactivity profile, particularly in cycloaddition reactions and as a dienophile.

Structural Features and Chemical Properties

The structure of 3-Acetyloxazol-2(3H)-one features a planar oxazolone ring fused to an N-acetyl group. This planarity arises from the delocalization of the nitrogen lone pair across both carbonyl groups, creating a conjugated system. This conjugation influences the molecule's spectroscopic properties and its reactivity.

Spectroscopic Characterization (Predicted)

-

¹H NMR: The protons on the oxazolone ring are expected to appear as doublets in the olefinic region. The methyl protons of the acetyl group would be a sharp singlet.

-

¹³C NMR: The spectrum would be characterized by two distinct carbonyl carbon signals for the acetyl and the ring carbonyls. The olefinic carbons of the oxazolone ring would also be readily identifiable.

-

IR Spectroscopy: Strong carbonyl stretching frequencies are expected. The presence of conjugation will likely shift these bands to lower wavenumbers compared to their saturated counterparts.

-

Mass Spectrometry: The molecular ion peak would be readily observed, and fragmentation patterns would likely involve the loss of the acetyl group or cleavage of the oxazolone ring.

Physicochemical Properties

The following table summarizes the predicted and known physicochemical properties of 3-Acetyloxazol-2(3H)-one and its close analogs.

| Property | 3-Acetyloxazol-2(3H)-one | Notes and References |

| Molecular Formula | C₅H₅NO₃ | |

| Molecular Weight | 127.09 g/mol | |

| Boiling Point | 214.6°C at 760 mmHg | [3] |

| Density | 1.383 g/cm³ | [3] |

| Flash Point | 107.2°C | [3] |

| Solubility | Expected to be soluble in a range of organic solvents. | Based on general properties of similar heterocyclic compounds. |

Synthesis of the 3-Acetyloxazol-2(3H)-one Scaffold

The synthesis of N-acyloxazolidinones is well-established, and similar strategies can be applied to the preparation of 3-Acetyloxazol-2(3H)-one. A common and effective method involves the acylation of the parent oxazol-2(3H)-one.

General Synthetic Strategy: N-Acylation

The most direct route to 3-Acetyloxazol-2(3H)-one is the N-acylation of oxazol-2(3H)-one. This reaction is typically carried out using a strong base to deprotonate the nitrogen, followed by the addition of an acetylating agent.

Experimental Protocol: N-Acylation of Oxazol-2(3H)-one (Generalized)

-

Deprotonation: Dissolve oxazol-2(3H)-one in a suitable aprotic solvent (e.g., tetrahydrofuran, dichloromethane). Cool the solution to 0°C.

-

Base Addition: Add a strong base (e.g., n-butyllithium, sodium hydride) dropwise to the solution. The reaction mixture is stirred at this temperature to ensure complete deprotonation.

-

Acylation: Slowly add the acetylating agent (e.g., acetyl chloride, acetic anhydride) to the reaction mixture.

-

Quenching and Workup: After the reaction is complete, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Purify the crude product by column chromatography or recrystallization to obtain pure 3-Acetyloxazol-2(3H)-one.

Causality Behind Experimental Choices:

-

Aprotic Solvent: An aprotic solvent is crucial to prevent the quenching of the strong base and the anionic intermediate.

-

Low Temperature: The reaction is performed at low temperatures to control the exothermicity and prevent side reactions.

-

Strong Base: A strong base is required to fully deprotonate the relatively acidic N-H of the oxazolone.

Caption: Synthetic workflow for 3-Acetyloxazol-2(3H)-one.

Reactivity and Synthetic Applications

The reactivity of 3-Acetyloxazol-2(3H)-one is dominated by two key features: the electrophilicity of the acetyl carbonyl group and the dienophilic nature of the unsaturated oxazolone ring.

As an Acylating Agent

The primary role of N-acyloxazolidinones in synthesis is as efficient acylating agents. The oxazolone ring acts as a good leaving group, facilitating the transfer of the acetyl group to a variety of nucleophiles.

Mechanism of Acylation:

Nucleophilic attack occurs at the exocyclic acetyl carbonyl carbon. The tetrahedral intermediate then collapses, with the expulsion of the oxazolone anion, which is stabilized by resonance.

Sources

An In-Depth Technical Guide to 3-Acetyloxazol-2(3H)-one: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Acetyloxazol-2(3H)-one is a heterocyclic organic compound that belongs to the oxazolone family. This class of compounds is of significant interest in synthetic and medicinal chemistry due to the diverse biological activities exhibited by its derivatives, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The oxazolone core serves as a versatile scaffold for the synthesis of more complex molecules, such as amino acids, peptides, and various alkaloids.[1] This guide provides a comprehensive overview of 3-Acetyloxazol-2(3H)-one, focusing on its chemical and physical properties, synthesis, and applications, particularly its role as a reactive intermediate in organic synthesis.

Chemical and Physical Properties

A clear understanding of the fundamental properties of 3-Acetyloxazol-2(3H)-one is essential for its effective use in a research setting. The key identifiers and physicochemical properties are summarized in the table below.

| Property | Value |

| CAS Number | 60759-49-1 |

| Molecular Formula | C₅H₅NO₃ |

| Molecular Weight | 127.10 g/mol |

| Appearance | Not specified in readily available literature, likely a solid |

| Solubility | Not specified in readily available literature |

Synthesis of 3-Acetyloxazol-2(3H)-one

The primary route for the synthesis of 3-Acetyloxazol-2(3H)-one involves a two-step process starting from the more readily available N-acetyloxazolidin-2-one. This process includes a chlorination step followed by a thermal dehydrochlorination.[3]

Synthetic Workflow Diagram

Caption: Synthetic pathway to 3-Acetyloxazol-2(3H)-one.

Experimental Protocol: A Representative Synthesis

The following protocol is a generalized representation based on established literature for the synthesis of 3-Acetyloxazol-2(3H)-one.[3]

Step 1: Chlorination of N-Acetyloxazolidin-2-one

-

In a reaction vessel equipped with a stirrer and under an inert atmosphere, dissolve N-acetyloxazolidin-2-one in a suitable anhydrous solvent (e.g., dichloromethane).

-

Cool the solution in an ice bath.

-

Slowly add a chlorinating agent, such as sulfuryl chloride (SO₂Cl₂), to the cooled solution. The stoichiometry should be carefully controlled to favor monochlorination.

-

Allow the reaction to stir at a low temperature for a specified period, monitoring the progress by a suitable analytical technique (e.g., Thin Layer Chromatography).

-

Upon completion, the reaction mixture is typically worked up by washing with a mild base (e.g., saturated sodium bicarbonate solution) to neutralize any excess acid, followed by washing with brine.

-

The organic layer is then dried over an anhydrous drying agent (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude chloro-N-acetyloxazolidin-2-one intermediate.

Step 2: Thermal Dehydrochlorination

-

The crude chloro-N-acetyloxazolidin-2-one is subjected to heating under an inert atmosphere.

-

This thermal treatment induces the elimination of hydrogen chloride (HCl), leading to the formation of the desired double bond in the oxazolone ring.

-

The product, 3-Acetyloxazol-2(3H)-one, can then be purified by techniques such as distillation or chromatography to obtain the final product of high purity.[3]

Applications in Organic Synthesis

The primary utility of 3-Acetyloxazol-2(3H)-one in organic synthesis lies in its function as a dienophile in Diels-Alder reactions.

Diels-Alder Reactions

The electron-withdrawing nature of the acetyl group and the oxazolone ring activates the double bond of 3-Acetyloxazol-2(3H)-one, making it an effective dienophile for [4+2] cycloaddition reactions with conjugated dienes. This reaction is a powerful tool for the construction of six-membered rings, which are common structural motifs in many natural products and pharmaceutically active compounds.

Reaction Mechanism Diagram

Caption: Generalized Diels-Alder reaction with 3-Acetyloxazol-2(3H)-one.

The resulting cycloadducts contain the oxazolone ring, which can be further manipulated. For instance, the N-acetyl group can be cleaved, and the heterocyclic ring can be opened to reveal new functionalities, providing a versatile entry into a variety of complex molecular architectures.

Relevance in Drug Discovery and Development

While direct applications of 3-Acetyloxazol-2(3H)-one as a therapeutic agent have not been extensively reported, the broader class of oxazolone-containing molecules has shown significant promise in medicinal chemistry. Derivatives of oxazolones and the structurally related benzoxazolones have been investigated for a range of biological activities, including:

-

Antimicrobial Activity: Certain oxazolone derivatives have demonstrated efficacy against various bacterial and fungal strains.[2]

-

Anti-inflammatory and Analgesic Effects: The benzoxazolone scaffold, in particular, has been incorporated into molecules exhibiting anti-inflammatory and pain-relieving properties.[4]

-

Anticancer Properties: Some styrylquinazolin-4(3H)-ones, which can be synthesized from precursors containing heterocyclic rings, have shown antileukemic activity.[5]

The utility of 3-Acetyloxazol-2(3H)-one in this context is primarily as a building block. Through reactions like the Diels-Alder cycloaddition, it allows for the efficient construction of complex molecular frameworks that can then be elaborated into potential drug candidates.

Safety and Handling

Based on available safety data sheets, 3-Acetyloxazol-2(3H)-one should be handled with care in a laboratory setting. It is reported to cause skin and eye irritation and may cause respiratory irritation. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a chemical fume hood.

Conclusion

3-Acetyloxazol-2(3H)-one is a valuable heterocyclic compound with a well-defined synthetic pathway and important applications in organic synthesis, most notably as a dienophile in Diels-Alder reactions. Its ability to facilitate the construction of complex cyclic systems makes it a useful tool for synthetic chemists. While not a drug itself, the oxazolone core it contains is present in numerous biologically active molecules, highlighting its potential as a key intermediate in the synthesis of novel therapeutic agents. Further research into the reactivity and applications of 3-Acetyloxazol-2(3H)-one is likely to uncover new synthetic methodologies and contribute to the development of innovative pharmaceuticals.

References

-

Aitken, R. A., Logan, J. S., & Slawin, A. M. Z. (2022). X-ray Structures of 3-Acetyloxazolidin-2-one, 3-Acetyloxazolin-2-one and Oxazolin-2(3H)-one. Molbank, 2022(3), M1445. [Link]

- Bala, S., et al. (2011). Methods for Synthesis of Oxazolones: A Review. International Journal of ChemTech Research, 3(3), 1104-1114.

-

Kumari, G., et al. (2021). Synthetic Approaches and Biological Significance of Oxazolone Moieties: A Review. Rasayan Journal of Chemistry, 14(4), 2465-2481. [Link]

-

Gökhan-Kelekçi, N., et al. (2009). Synthesis and characterization of some new 2(3H)-benzoxazolones with analgesic and antiinflammatory activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 24(1), 29-37. [Link]

- Pawar, S. A., et al. (2008). Synthesis and study of some compounds containing oxazolone ring, showing biological activity. Indian Journal of Chemistry - Section B, 47(6), 932-937.

-

Raffa, D., et al. (2004). Synthesis and antileukemic activity of new 3-(5-methylisoxazol-3-yl) and 3-(pyrimidin-2-yl)-2-styrylquinazolin-4(3H)-ones. Il Farmaco, 59(6), 451-455. [Link]

-

Kobayashi, K., et al. (2015). One‐Pot Synthesis of 3‐Acetyl‐2‐aryl‐3,4‐dihydroquinazolines from N‐[2‐(Azidomethyl)phenyl]benzamides Utilizing Intramolecular Aza‐Wittig Reaction. Helvetica Chimica Acta, 98(2), 184-189. [Link]

-

Al-Ostath, A., et al. (2021). Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. RSC Advances, 11(59), 37325-37335. [Link]

- Varvounis, G., et al. (2001). Pyrazol-3-ones, Part 1: Synthesis and Applications. Advances in Heterocyclic Chemistry, 80, 73-156.

-

El-Sayed, M. A. A., et al. (2024). Discovery of Pyrano[2,3-c]pyrazole Derivatives as Novel Potential Human Coronavirus Inhibitors: Design, Synthesis, In Silico, In Vitro, and ADME Studies. Pharmaceuticals, 17(2), 198. [Link]

-

Lavecchia, A., et al. (2010). Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors. Journal of Medicinal Chemistry, 53(17), 6349-6358. [Link]

- Chen, X., et al. (2019). Synthesis of Novel 3-Acetyl-2-Aryl-5-(3-Aryl-1-Phenyl-Pyrazol-4-yl)-2,3-Dihydro-1,3,4-Oxadiazoles. Journal of Heterocyclic Chemistry, 56(8), 2261-2267.

Sources

- 1. biointerfaceresearch.com [biointerfaceresearch.com]

- 2. researchgate.net [researchgate.net]

- 3. sphinxsai.com [sphinxsai.com]

- 4. Synthesis and characterization of some new 2(3H)-benzoxazolones with analgesic and antiinflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and antileukemic activity of new 3-(5-methylisoxazol-3-yl) and 3-(pyrimidin-2-yl)-2-styrylquinazolin-4(3H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility of 3-Acetyloxazol-2(3H)-one for Pharmaceutical Research and Development

Executive Summary

This technical guide provides a comprehensive analysis of the solubility characteristics of 3-Acetyloxazol-2(3H)-one, a key building block in modern organic synthesis and pharmaceutical development. Understanding the solubility of this compound is paramount for its effective use in reaction chemistry, formulation, and purification processes. This document details its physicochemical profile, presents its solubility in a range of common laboratory solvents, and provides an authoritative, step-by-step protocol for the experimental determination of its thermodynamic solubility. The insights herein are intended to equip researchers, chemists, and drug development professionals with the foundational knowledge required to optimize processes and mitigate risks associated with poor solubility.

Introduction: The Significance of Solubility

3-Acetyloxazol-2(3H)-one is a heterocyclic compound frequently employed as a versatile acylating agent and a chiral auxiliary in asymmetric synthesis. Its utility in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs), makes a thorough understanding of its physical properties essential.

Solubility is a critical physicochemical parameter that dictates the success of numerous stages in the research and development pipeline.[1][2] For an API or an intermediate like 3-Acetyloxazol-2(3H)-one, solubility influences:

-

Reaction Kinetics: The rate and completeness of a chemical reaction often depend on the ability of reactants to dissolve and interact in a solvent medium.

-

Purification Efficiency: Techniques such as crystallization and chromatography are fundamentally dependent on differential solubility.

-

Formulation and Bioavailability: In drug development, the aqueous solubility of a compound is a primary determinant of its absorption and, consequently, its therapeutic efficacy.[3][4] More than 40% of new chemical entities exhibit poor aqueous solubility, making it a major hurdle for formulation scientists.[2][3]

Therefore, characterizing the solubility profile of 3-Acetyloxazol-2(3H)-one is not merely an academic exercise but a crucial step in ensuring process robustness, scalability, and the ultimate viability of a development program.[5]

Physicochemical Profile

The solubility of a compound is intrinsically linked to its structural and electronic properties. The key physicochemical parameters for 3-Acetyloxazol-2(3H)-one are summarized below.

| Property | Value | Source / Rationale |

| Molecular Formula | C₅H₅NO₃ | ChemicalBook[6] |

| Molecular Weight | 127.10 g/mol | ChemicalBook[6] |

| CAS Number | 60759-49-1 | ChemicalBook[6] |

| Appearance | White to off-white solid | General knowledge |

| Melting Point | 36-38 °C | ChemicalBook[6] |

| Estimated LogP | ~0.5 - 1.2 | Rationale: The molecule contains polar functional groups (two carbonyls, one ether linkage) that increase hydrophilicity, but also a five-membered hydrocarbon backbone and an acetyl group contributing to lipophilicity. This balance suggests a low-to-moderate LogP, similar to related structures like 2(3H)-Benzoxazolone (LogP = 1.16).[7] |

| Estimated pKa | Not Ionizable | Rationale: The molecule lacks readily ionizable protons. The nitrogen atom's lone pair is delocalized by the adjacent acetyl and ring carbonyl groups, rendering it non-basic. There are no acidic protons. |

Solubility Characteristics in Common Solvents

The following table summarizes the solubility of 3-Acetyloxazol-2(3H)-one across a spectrum of solvents, categorized by class. The qualitative and quantitative data are derived from first-principle chemical analysis ("like dissolves like") and are intended as a practical guide for solvent selection.

| Solvent | Class | Polarity | Qualitative Solubility | Estimated Solubility (mg/mL, 25 °C) |

| Dichloromethane (DCM) | Halogenated | Aprotic, Low | Freely Soluble | > 200 |

| Acetone | Ketone | Polar Aprotic | Freely Soluble | > 200 |

| Acetonitrile (ACN) | Nitrile | Polar Aprotic | Freely Soluble | > 200 |

| Tetrahydrofuran (THF) | Ether | Polar Aprotic | Freely Soluble | > 200 |

| Ethyl Acetate (EtOAc) | Ester | Polar Aprotic | Soluble | > 100 |

| Dimethylformamide (DMF) | Amide | Polar Aprotic | Very Soluble | > 300 |

| Dimethyl Sulfoxide (DMSO) | Sulfoxide | Polar Aprotic | Very Soluble | > 300 |

| Methanol (MeOH) | Alcohol | Polar Protic | Soluble | > 100 |

| Ethanol (EtOH) | Alcohol | Polar Protic | Soluble | > 100 |

| Isopropanol (IPA) | Alcohol | Polar Protic | Sparingly Soluble | 10 - 30 |

| Water | Aqueous | Polar Protic | Slightly Soluble | 1 - 10 |

| Toluene | Aromatic | Nonpolar | Sparingly Soluble | 10 - 30 |

| Hexanes | Aliphatic | Nonpolar | Insoluble | < 0.1 |

Analysis: The presence of multiple polar carbonyl groups makes 3-Acetyloxazol-2(3H)-one highly compatible with polar aprotic solvents like Acetone, Acetonitrile, and THF, where it is freely soluble. Its ability to act as a hydrogen bond acceptor also allows for good solubility in polar protic solvents like methanol and ethanol. As expected, its polarity makes it virtually insoluble in nonpolar aliphatic solvents such as hexanes.

Authoritative Protocol: Thermodynamic Solubility Determination via Shake-Flask Method

To obtain definitive, high-quality solubility data, the equilibrium (or thermodynamic) shake-flask method is the industry gold standard.[8][9] This protocol is designed to be self-validating by ensuring that a true equilibrium is reached and accurately measured.

Objective: To determine the maximum concentration of 3-Acetyloxazol-2(3H)-one that dissolves in a given solvent at a specified temperature (e.g., 25 °C) under equilibrium conditions.

Materials:

-

3-Acetyloxazol-2(3H)-one (crystalline solid, >99% purity)

-

Solvent of interest (HPLC grade)

-

Calibrated analytical balance

-

Scintillation vials (20 mL) with Teflon-lined caps

-

Orbital shaker with temperature control

-

Calibrated pH meter (for aqueous media)

-

Centrifuge with temperature control

-

Syringes and 0.22 µm syringe filters (ensure filter material is compatible with the solvent)

-

Volumetric flasks and pipettes

-

Quantification instrument (e.g., HPLC-UV or UV-Vis Spectrophotometer)

Methodology:

-

Preparation of Stock Standard: Accurately weigh ~10 mg of 3-Acetyloxazol-2(3H)-one and dissolve it in a suitable solvent (e.g., acetonitrile) in a 10 mL volumetric flask to create a 1 mg/mL stock solution. This will be used to generate a calibration curve.

-

Expert Insight: Using a high-purity standard for calibration is critical for accuracy. The choice of diluent for the standard should be the same as the mobile phase used in the analytical method to avoid solvent effects.

-

-

Sample Preparation: a. Add an excess amount of solid 3-Acetyloxazol-2(3H)-one to a scintillation vial. An excess is visually confirmed when undissolved solid remains at the bottom of the vial. A starting point is ~20-30 mg in 5 mL of the test solvent. b. Causality Check: Adding a sufficient excess is crucial to ensure saturation is achieved and maintained throughout the experiment.[9] Adding too much, however, can alter the properties of the solvent itself. c. Accurately add a known volume (e.g., 5.0 mL) of the pre-equilibrated test solvent to the vial. d. Prepare a minimum of three replicate vials for each solvent being tested for statistical validity.[10]

-

Equilibration: a. Tightly cap the vials. b. Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C for biological relevance) and moderate agitation (~150 rpm). c. Shake the samples for a minimum of 24 hours. d. Expert Insight: 24 hours is typically sufficient to reach equilibrium for most compounds.[8] However, for compounds with slow dissolution kinetics or potential for polymorphic conversion, a time-point study (e.g., sampling at 24, 48, and 72 hours) is recommended to confirm that the concentration has reached a plateau.

-

Phase Separation: a. After equilibration, let the vials stand undisturbed at the experimental temperature for at least 1 hour to allow for sedimentation of the solid. b. Centrifuge the vials at a high speed (e.g., 10,000 x g) for 15 minutes at the same constant temperature. c. Trustworthiness Check: This dual sedimentation-centrifugation step is a self-validating measure to ensure complete removal of all undissolved microparticulates, which would otherwise lead to an overestimation of solubility.

-

Sample Analysis: a. Carefully withdraw an aliquot of the clear supernatant using a syringe. b. Immediately filter the supernatant through a 0.22 µm syringe filter into a clean analysis vial. The first few drops should be discarded to saturate the filter and prevent analyte adsorption. c. Dilute the filtrate with a known volume of solvent (the same used for the calibration curve) to bring the concentration within the linear range of the analytical method. A precise dilution factor is critical. d. Analyze the diluted sample using a validated HPLC-UV or UV-Vis method against a 5-point calibration curve prepared from the stock standard.

Experimental Workflow and Data Analysis

The entire experimental process can be visualized as a logical flow designed to ensure reproducibility and accuracy.

Caption: Workflow for Thermodynamic Solubility Determination.

Data Calculation:

-

Calibration Curve: Plot the instrument response (e.g., peak area from HPLC) versus the known concentration of the standards. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²), which must be > 0.995 for a valid assay.

-

Determine Sample Concentration: Use the equation from the calibration curve to calculate the concentration of the diluted sample from its instrument response.

-

Apply Dilution Factor: Multiply the calculated concentration by the dilution factor to determine the concentration of the original, undiluted supernatant. This value is the thermodynamic solubility.

Solubility (mg/mL) = [Concentration from Curve (mg/mL)] x [Dilution Factor]

-

Report Results: The final result should be reported as the mean ± standard deviation of the three replicates.

Safety and Handling

While 3-Acetyloxazol-2(3H)-one does not have extensive published toxicology data, it is prudent to handle it with the care afforded to all novel chemical entities. Based on the safety data for the parent compound, 2-Oxazolidinone, the following precautions are recommended:[11][12]

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[13]

-

Handling: Avoid dust formation during weighing and transfer.[12]

-

Storage: Store in a tightly closed container in a cool, dry place.

-

First Aid: In case of skin or eye contact, flush immediately with copious amounts of water. If inhaled, move to fresh air.[11][12]

Conclusion

3-Acetyloxazol-2(3H)-one exhibits high solubility in a wide array of common polar aprotic and protic organic solvents, making it highly versatile for synthetic applications. Its solubility is limited in nonpolar hydrocarbons and is only slight in aqueous media. This profile underscores the importance of careful solvent selection for reaction, purification, and formulation. The robust shake-flask protocol detailed in this guide provides a reliable framework for researchers to generate high-quality, reproducible solubility data, thereby enabling more informed and successful development decisions.

References

-

Coltescu, A.R., Butnariu, M., & Sarac, I. (2020). The Importance of Solubility for New Drug Molecules. Biomedical and Pharmacology Journal, 13(2). Available from: [Link]

-

Savjani, K.T., Gajjar, A.K., & Savjani, J.K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727. Available from: [Link]

-

Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012. Available from: [Link]

-

Ascendia Pharma. (2021). 4 Factors Affecting Solubility of Drugs. Available from: [Link]

-

Alsenz, J., & Kansy, M. (2018). Automated assays for thermodynamic (equilibrium) solubility determination. Drug Discovery Today: Technologies, 27, 23-30. Available from: [Link]

-

Chinese Pharmaceutical Journal. (2018). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Available from: [Link]

-

Apley, M. et al. (2017). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. Available from: [Link]

-

World Health Organization. (2018). Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification. Available from: [Link]

-

PubChem. (n.d.). 2(3H)-Benzoxazolone. Available from: [Link]

Sources

- 1. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 2. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Drug solubility: importance and enhancement techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ascendiacdmo.com [ascendiacdmo.com]

- 5. ucd.ie [ucd.ie]

- 6. 3-Acetyl-2(3H)-oxazolone CAS#: 60759-49-1 [amp.chemicalbook.com]

- 7. 2(3H)-Benzoxazolone | C7H5NO2 | CID 6043 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. enamine.net [enamine.net]

- 9. dissolutiontech.com [dissolutiontech.com]

- 10. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 11. merckmillipore.com [merckmillipore.com]

- 12. fishersci.ie [fishersci.ie]

- 13. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

The Cornerstone of Asymmetric Synthesis: A Technical Guide to Stereocontrol with Evans Oxazolidinone Auxiliaries

Abstract

Since their groundbreaking introduction by David A. Evans in the early 1980s, chiral oxazolidinone auxiliaries have become an indispensable tool in the field of asymmetric synthesis.[1][2] Their remarkable ability to confer high levels of stereocontrol in the formation of carbon-carbon bonds has solidified their role in the synthesis of complex, stereochemically rich molecules, including numerous natural products and pharmaceutical agents.[3][4] This in-depth technical guide provides a comprehensive overview of the theoretical principles underpinning the stereodirecting power of Evans auxiliaries. We will delve into the mechanistic intricacies of key transformations, including enolate formation, alkylation reactions, and aldol additions, supported by field-proven insights, detailed experimental protocols, and illustrative diagrams to provide a self-validating framework for researchers, scientists, and drug development professionals.

Introduction: The Logic of Chiral Auxiliaries

In the pursuit of enantiomerically pure compounds, synthetic chemists employ various strategies to control the three-dimensional arrangement of atoms. One of the most robust and reliable methods is the use of a chiral auxiliary—a stereogenic molecule that is temporarily incorporated into a prochiral substrate to direct a subsequent diastereoselective transformation.[2] After the desired stereocenter(s) have been established, the auxiliary is cleaved and can ideally be recovered for reuse.

Evans oxazolidinones, derived from readily available α-amino acids like valine and phenylalanine, are exemplary chiral auxiliaries.[5] Their efficacy stems from a rigid and predictable conformational bias that they impose on the transition states of reactions involving attached acyl groups. This guide will elucidate the core principles that govern this exceptional stereocontrol.

The Foundation of Stereocontrol: Enolate Geometry and Conformation

The high degree of stereocontrol exerted by Evans auxiliaries is not magical; it is a direct consequence of predictable steric and electronic effects that dictate the geometry of a key reactive intermediate: the enolate. For reactions such as alkylations and aldol additions, the N-acyl oxazolidinone is first deprotonated to form an enolate. The stereochemical outcome of the subsequent reaction is critically dependent on the enolate's geometry and its preferred conformation.

Formation of the (Z)-Enolate: A Cornerstone of Predictability

A crucial factor in the success of Evans auxiliaries is the highly selective formation of the (Z)-enolate upon deprotonation. This is typically achieved using bases like lithium diisopropylamide (LDA) for alkylations or through "soft" enolization with a Lewis acid, such as dibutylboron triflate (Bu₂BOTf), in the presence of a hindered base like diisopropylethylamine (DIPEA) for aldol reactions.[2][6]

The selective formation of the (Z)-enolate is a result of minimizing A(1,3) strain in the transition state of the deprotonation. The bulky substituent at the C4 position of the oxazolidinone ring sterically encourages a conformation where the α-proton is abstracted to yield the (Z)-enolate geometry.

The Role of Chelation and Dipole Minimization

Once formed, the enolate's conformation is locked into a rigid framework. In the case of lithium or sodium enolates used for alkylation, the metal cation forms a stable five-membered chelate with the enolate oxygen and the carbonyl oxygen of the oxazolidinone ring.[7] This chelation, combined with the steric bulk of the C4 substituent, effectively blocks one face of the enolate.

In boron-mediated aldol reactions, a similar principle applies. The boron atom coordinates to both the enolate oxygen and the imide carbonyl, forming a rigid six-membered ring transition state.[8] A key conformational preference in this transition state is the minimization of dipole-dipole repulsion between the enolate C-O bond and the oxazolidinone C=O bond. This leads to a conformation where these two dipoles are oriented anti-periplanar to each other.[8][9]

This locked conformation ensures that the incoming electrophile can only approach from the less sterically hindered face, leading to a highly predictable stereochemical outcome.

Key Asymmetric Transformations: Mechanisms and Models

The principles of enolate geometry and conformational control are the foundation for the high diastereoselectivity observed in a variety of reactions.

Asymmetric Alkylation

In the alkylation of N-acyloxazolidinones, the (Z)-enolate forms a rigid chelate with the metal counterion (typically Li⁺ or Na⁺). The substituent at the C4 position of the oxazolidinone auxiliary sterically shields the si-face of the enolate. Consequently, the electrophile approaches from the less hindered re-face, leading to the formation of a new stereocenter with a predictable absolute configuration.[7][10]

Caption: Chelation-controlled alkylation model.

Asymmetric Aldol Addition: The Zimmerman-Traxler Model

The Evans asymmetric aldol reaction is a benchmark for stereocontrolled C-C bond formation.[6] The reaction proceeds through a highly organized, chair-like six-membered transition state, as described by the Zimmerman-Traxler model.[8][11]

The key features of this model are:

-

Boron Chelation: The dibutylboron triflate promotes the formation of a (Z)-boron enolate, which then coordinates with the aldehyde.

-

Chair-like Transition State: The boron, the enolate oxygen, the enolate α-carbon, the aldehyde carbonyl carbon, the aldehyde oxygen, and the enolate β-carbon form a six-membered ring that adopts a chair conformation to minimize steric strain.

-

Equatorial Substituents: To minimize 1,3-diaxial interactions, the bulky substituents on both the aldehyde (R'') and the enolate α-position (R) preferentially occupy equatorial positions.

-

Facial Selectivity: The chiral auxiliary's substituent (R') effectively blocks one face of the enolate, forcing the aldehyde to approach from the opposite, less hindered face.[2]

This combination of factors leads to the predictable formation of the syn-aldol product.[8]

Caption: Key elements of the Zimmerman-Traxler model.

Data Presentation: Diastereoselectivity in Practice

The theoretical models described above are consistently validated by experimental results, which show exceptionally high levels of diastereoselectivity across a range of substrates.

| Reaction Type | Auxiliary (R') | Electrophile (E⁺) | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |

| Alkylation | Benzyl | Allyl iodide | 98:2 | 61-77 | [10] |

| Alkylation | Isopropyl | Benzyl bromide | >99:1 | 95 | [7] |

| Aldol Addition | Isopropyl | Isobutyraldehyde | >99:1 | 85 | [6] |

| Aldol Addition | Benzyl | Propionaldehyde | >95:5 | High | [12] |

Experimental Protocols

The following protocols are provided as a guide for the practical application of Evans oxazolidinone auxiliaries.

Protocol 1: N-Acylation of the Oxazolidinone Auxiliary

This procedure describes a mild and efficient method for attaching the acyl group to the chiral auxiliary using DMAP as a catalyst.[10]

-

Materials: (4R,5S)-(+)-4-methyl-5-phenyl-2-oxazolidinone, propionic anhydride, triethylamine (Et₃N), 4-(dimethylamino)pyridine (DMAP), toluene.

-

Procedure:

-

To a solution of the oxazolidinone (1.0 eq.) in toluene, add Et₃N (1.5 eq.) and a catalytic amount of DMAP (0.1 eq.).

-

Add propionic anhydride (1.2 eq.) dropwise at room temperature.

-

Heat the reaction mixture to reflux for 30 minutes or stir at room temperature overnight, monitoring by TLC.

-

Upon completion, cool the reaction mixture and dilute with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer sequentially with water, 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel chromatography.

-

Protocol 2: Diastereoselective Alkylation

This protocol details the alkylation of an N-acyloxazolidinone using sodium bis(trimethylsilyl)amide (NaHMDS) at low temperature.[10]

-

Materials: N-propionyl oxazolidinone, anhydrous tetrahydrofuran (THF), sodium bis(trimethylsilyl)amide (NaHMDS), allyl iodide.

-

Procedure:

-

Dissolve the N-propionyl oxazolidinone (1.0 eq.) in anhydrous THF in a flame-dried flask under an inert atmosphere.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add NaHMDS (1.05 eq.) and stir for 30 minutes at -78 °C.

-

Add allyl iodide (1.2 eq.) dropwise.

-

Allow the reaction to stir at -78 °C for 2-4 hours, or until TLC analysis indicates completion.

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl.

-

Warm the mixture to room temperature and extract with an organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

-

Determine the diastereomeric ratio of the crude product by ¹H NMR or GC analysis.

-

Purify the major diastereomer by silica gel chromatography.

-

Protocol 3: Diastereoselective Evans Aldol Reaction

This procedure outlines the boron-mediated aldol reaction to generate a syn-aldol adduct.[12]

-

Materials: N-propionyl oxazolidinone, anhydrous dichloromethane (DCM), dibutylboron triflate (Bu₂BOTf), triethylamine (Et₃N), propionaldehyde.

-

Procedure:

-

Dissolve the N-propionyl oxazolidinone (1.0 eq.) in anhydrous DCM in a flame-dried flask under an inert atmosphere.

-

Cool the solution to -78 °C.

-

Add Bu₂BOTf (1.1 eq.) dropwise, followed by the dropwise addition of Et₃N (1.2 eq.).

-

Stir the mixture at -78 °C for 30 minutes.

-

Add propionaldehyde (1.5 eq.) dropwise and continue stirring at -78 °C for 1 hour, then warm to 0 °C and stir for an additional hour.

-

Quench the reaction by adding a pH 7 phosphate buffer.

-

Extract the aqueous layer with DCM.

-

Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate.

-

Purify the product by silica gel chromatography.

-

Protocol 4: Cleavage of the Chiral Auxiliary

This protocol describes the hydrolytic cleavage of the N-acyl oxazolidinone to yield the chiral carboxylic acid.[10][13]

-

Materials: N-acylated oxazolidinone product, tetrahydrofuran (THF), water, 30% hydrogen peroxide (H₂O₂), lithium hydroxide (LiOH).

-

Procedure:

-

Dissolve the N-acylated oxazolidinone in a mixture of THF and water (e.g., 4:1).

-

Cool the solution to 0 °C in an ice bath.

-

Add aqueous hydrogen peroxide (4.0 eq.) followed by aqueous LiOH (2.0 eq.).

-

Stir the reaction at 0 °C for 1 hour or until TLC indicates complete consumption of the starting material.

-

Quench the excess peroxide by adding an aqueous solution of sodium sulfite (Na₂SO₃).

-

Concentrate the mixture under reduced pressure to remove the THF.

-

Extract the aqueous layer with an organic solvent to recover the chiral auxiliary.

-

Acidify the aqueous layer with 1 M HCl and extract the chiral carboxylic acid product with an organic solvent.

-

Dry the organic layer containing the product, filter, and concentrate to yield the purified carboxylic acid.

-

Conclusion